molecular formula C12H15NO2 B13158382 2-(1,4-Oxazepan-4-yl)benzaldehyde

2-(1,4-Oxazepan-4-yl)benzaldehyde

Cat. No.: B13158382
M. Wt: 205.25 g/mol
InChI Key: BRQWTMCZVRQCDV-UHFFFAOYSA-N
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Description

2-(1,4-Oxazepan-4-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It features a benzaldehyde moiety attached to a 1,4-oxazepane ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxazepan-4-yl)benzaldehyde typically involves the reaction of benzaldehyde with 1,4-oxazepane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent at controlled temperatures to optimize the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,4-Oxazepan-4-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 1,4-oxazepane ring may also interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Oxazepan-4-yl)benzaldehyde is unique due to the presence of the 1,4-oxazepane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(1,4-oxazepan-4-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c14-10-11-4-1-2-5-12(11)13-6-3-8-15-9-7-13/h1-2,4-5,10H,3,6-9H2

InChI Key

BRQWTMCZVRQCDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=CC=CC=C2C=O

Origin of Product

United States

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